5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2C2H2O4/c1-9-4-5-10(13)7-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTADERGCQLYENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the reaction of 5-chloro-2-methylaniline with 2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Research indicates that chlorine-containing compounds, including derivatives of aniline, often exhibit antimicrobial properties. A study highlighted that similar chloroaniline derivatives showed significant antibacterial activity against various pathogens, suggesting that 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate may possess similar properties due to its structural similarities . -
Drug Development :
The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo further chemical modifications makes it a valuable precursor in drug development processes. For instance, compounds with similar structural frameworks have been utilized in synthesizing anti-inflammatory and analgesic agents . -
Biological Activity :
The presence of the pyrrolidine moiety in the compound enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent. Studies on related compounds have shown that modifications at the aniline position can lead to improved selectivity and potency against specific biological pathways .
Material Science Applications
-
Polymer Chemistry :
The dioxalate group in this compound can facilitate the formation of polymers through condensation reactions. Such polymers may find applications in coatings, adhesives, and other materials requiring enhanced thermal stability and mechanical properties . -
Nanotechnology :
Due to its unique chemical structure, this compound can be explored for use in nanomaterials synthesis. Its potential to form stable complexes with metal ions could be harnessed for developing nanocomposites with tailored properties for electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Substituted Anilines and Heterocyclic Derivatives
Substituted aniline derivatives are widely studied for their pharmacological and industrial properties. Key comparisons include:
Table 1: Structural and Functional Comparison with Substituted Anilines
Key Differences :
- The target compound’s pyrrolidinylmethyl group and dioxalate salt distinguish it from azo dyes, which rely on chromophoric azo groups for industrial applications (e.g., textiles) .
- Substituted anilines in pharmaceuticals often prioritize nitrogen-containing heterocycles (e.g., piperidine in ) for receptor binding, whereas industrial dyes focus on electron-withdrawing groups for color stability .
Salt Forms: Dioxalate vs. Other Counterions
Dioxalate salts are favored in pharmaceuticals for improved solubility and crystallinity. Comparisons with other salts include:
Table 2: Comparison of Pharmaceutical Salt Forms
Key Insights :
- Dioxalate salts balance solubility and stability, whereas sulfates (e.g., monosulfate in ) may enhance thermal resilience .
- Industrial dioxalates (e.g., potassium dioxalate) prioritize cost-effectiveness over pharmacological efficacy .
Biological Activity
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
This compound is characterized by its unique molecular structure, which includes a chloro group, a pyrrolidine moiety, and an aniline framework. These structural features contribute to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing similar structural motifs have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of 5-oxopyrrolidine derivatives, it was found that certain compounds significantly reduced the viability of A549 cells when tested at a concentration of 100 µM for 24 hours. The results indicated that compounds with free amino groups exhibited the most potent anticancer activity while maintaining low cytotoxicity towards non-cancerous cells (HSAEC-1 KT) .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 15 | High |
| Compound B | 25 | Moderate |
| Compound C | 30 | Low |
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have also been investigated. These compounds have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antimicrobial Efficacy
In another study, derivatives were screened for their antimicrobial activity against clinically significant pathogens. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating their potential as therapeutic agents in combating resistant infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and bacterial survival.
Q & A
Q. How can researchers optimize the synthesis of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as stoichiometry, solvent selection, temperature, and purification techniques. For example:
- Solvent choice : Polar aprotic solvents (e.g., dioxane) may enhance reaction efficiency, as seen in similar aniline-pyrrolidine derivatization workflows .
- Purification : Column chromatography or recrystallization using acetone/ethanol mixtures can remove unreacted intermediates (e.g., dinitroaniline byproducts) .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track intermediate formation and guide reaction termination .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl, pyrrolidinylmethyl groups) and aromatic proton environments .
- IR spectroscopy : Identify functional groups (e.g., N-H stretches in aniline, C-Cl vibrations) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What experimental strategies can assess the compound’s solubility and stability under varying conditions?
- Methodological Answer :
- Solubility screening : Test in solvents of increasing polarity (water, ethanol, DMSO) using UV-Vis spectroscopy to quantify solubility thresholds .
- Stability studies : Accelerated degradation studies under heat, light, or acidic/basic conditions, monitored via HPLC to identify decomposition products .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
- Methodological Answer :
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution or cyclization reactions .
- Machine learning : Train models on existing aniline reaction datasets to optimize conditions (e.g., catalyst loading, solvent selection) and reduce trial-and-error experimentation .
Q. What mechanistic insights are needed to explain unexpected regioselectivity in substitution reactions with this compound?
- Methodological Answer :
- Isotopic labeling : Use N-labeled aniline or deuterated solvents to trace reaction pathways and identify intermediates .
- Kinetic studies : Measure rate constants under varying temperatures to differentiate between thermodynamic and kinetic control .
Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Feedback loops : Integrate experimental results (e.g., failed reaction conditions) into computational models to refine energy barriers or solvent effects .
- Sensitivity analysis : Test computational assumptions (e.g., solvation models, basis sets) to identify parameters causing discrepancies .
Q. What catalytic systems are suitable for functionalizing the pyrrolidinylmethyl group in this compound?
- Methodological Answer :
- Palladium complexes : Explore Pd(II) catalysts (e.g., dichloro-palladium complexes) for C-H activation or cross-coupling reactions, as demonstrated in related aniline-palladium systems .
- Ligand design : Optimize bidentate ligands (e.g., pyridyl-methyl groups) to stabilize catalytic intermediates .
Q. How can researchers evaluate the compound’s potential pharmacological activity?
- Methodological Answer :
- In vitro assays : Perform antimicrobial susceptibility testing (e.g., MIC assays) against Gram-positive/negative strains, referencing structurally similar bioactive aniline derivatives .
- Structure-activity relationships (SAR) : Modify substituents (e.g., chloro, methyl groups) and compare bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
